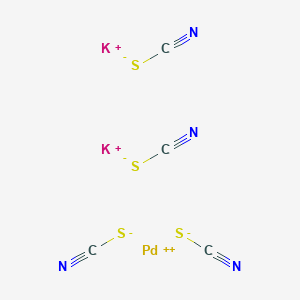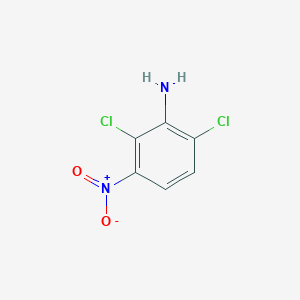
2,6-Dichloro-3-nitroaniline
Overview
Description
2,6-Dichloro-3-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-3-nitroaniline involves several steps. The process starts with 2,6-Dichloroaniline and involves reactions with various reagents such as methylene chloride, magnesium sulfate, and peroxytrifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-nitroaniline consists of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
2,6-Dichloro-3-nitroaniline can participate in various chemical reactions. For instance, it can be used in the fabrication of luminescent metal-organic frameworks for the detection of certain organic pollutants .Physical And Chemical Properties Analysis
2,6-Dichloro-3-nitroaniline has a molecular weight of 207.01 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Pesticide Detection
2,6-Dichloro-3-nitroaniline (DCN) is commonly used as a pesticide . A luminescent 56-metal Cd (II)–Sm (III) nanocluster was constructed from a flexible Schiff base ligand, and its crystal structure was determined using the X-ray diffraction method . This nanocluster shows a rapid triple-emissive response to DCN with high sensitivity and selectivity . This can be used to quantitatively analyze the DCN concentrations in fruit extracts .
Detection of Nitrofuran Antibiotics
A novel lead-based anion 2D metal−organic framework (MOF) was designed with interlocking structures . This MOF can detect nitrofuran antibiotics (NFAs) and DCN in water rapidly and efficiently . The misuse of organic pollutants such as NFAs and DCN has become a hot topic of global concern, and developing rapid, efficient, and accurate techniques for detecting NFAs and pesticides in water is a major challenge .
Fluorescent Sensor
The lead-based MOF can be made into fluorescent test papers for the visual detection of NFAs and DCN . The MOF demonstrated high selectivity and rapid response to NFAs at a limit of detection (LOD) as low as 0.26 μM, while it indicated high selectivity and responded quickly to DCN in water at an LOD as low as 0.14 μM .
Environmental Monitoring
The lead-based MOF method was successfully applied to detect NFAs in actual water samples of fish tanks and ponds as well as the pesticide DCN in soil samples . The recovery rates were 97.0−105.15% and 102.2−106.48%, and the relative standard deviations were 0.63−1.45% and 0.29−1.69%, respectively .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,6-Dichloro-3-nitroaniline (DCN) is a nitroaromatic compound that has been used as a pesticide . The primary targets of DCN are pests that affect crops. It interacts with the biological systems of these pests, leading to their elimination.
Mode of Action
It is known that nitroaromatic compounds like dcn can interfere with the normal functioning of cells in pests, leading to their death . The compound’s interaction with its targets results in changes at the cellular level that disrupt the life cycle of the pests.
Biochemical Pathways
Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein production, and energy metabolism . The disruption of these pathways can lead to the death of the pests.
Pharmacokinetics
Like other nitroaromatic compounds, dcn is likely to be absorbed into the body of the pests, distributed throughout their tissues, metabolized into various byproducts, and eventually excreted . These processes can affect the bioavailability of DCN, determining how effectively it can reach its targets and exert its effects.
Result of Action
The result of DCN’s action is the elimination of pests. By interfering with crucial cellular processes, DCN disrupts the life cycle of the pests, leading to their death . This helps protect crops from damage, ensuring a successful harvest.
Action Environment
The action, efficacy, and stability of DCN can be influenced by various environmental factors. For example, the pH, temperature, and moisture content of the soil can affect the absorption and distribution of DCN . Additionally, the presence of other chemicals in the environment can impact the metabolism and excretion of DCN . Therefore, these factors should be considered when using DCN as a pesticide.
properties
IUPAC Name |
2,6-dichloro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVQJCDXFAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603996 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitroaniline | |
CAS RN |
13785-48-3 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





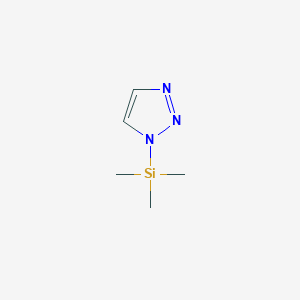
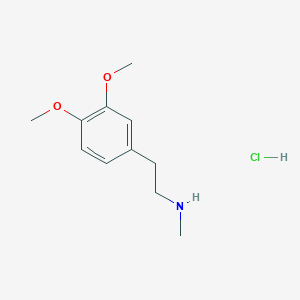





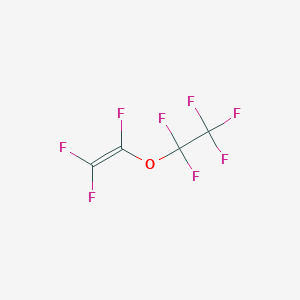
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)


